
6-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-, involves several synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1H-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1H-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]- can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-2-carboxylic acid: Used in the synthesis of dyes and as an intermediate in organic synthesis.
1H-Indole-3-acetic acid: A plant hormone involved in growth and development.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields .
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-3-2-11-4-5-14-13(11)10-12/h2-3,10,14H,4-9H2,1H3 |
InChI Key |
QKAFIEXGRRKBJV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(CCN3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


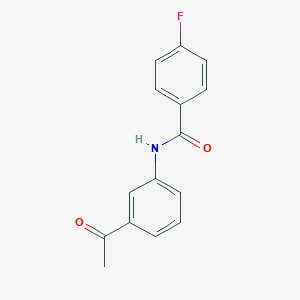
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
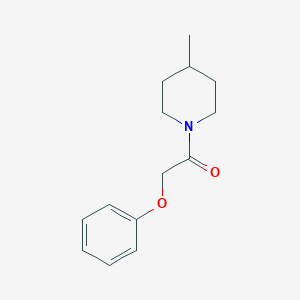
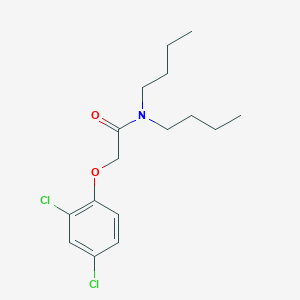
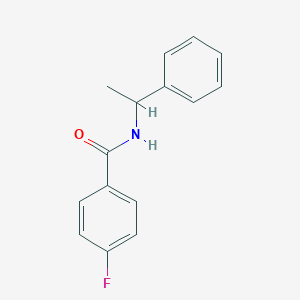
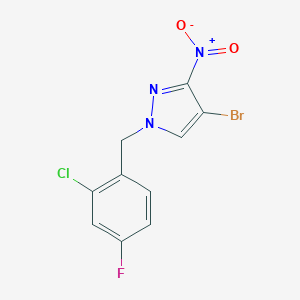
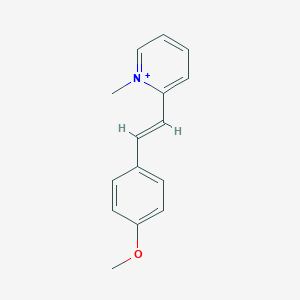
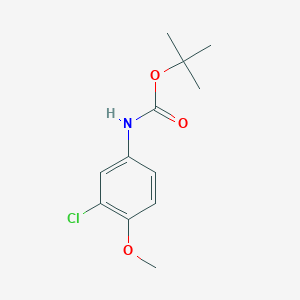
![N-BENZYL-N-METHYL-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B261506.png)

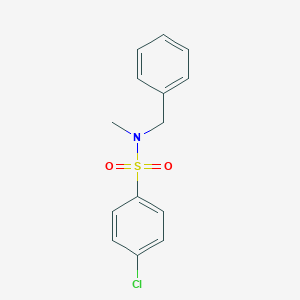
![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)
